molecular formula C19H14Cl2N6O B2900793 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide CAS No. 881073-93-4

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

Cat. No.: B2900793
CAS No.: 881073-93-4
M. Wt: 413.26
InChI Key: XXGSDYQWYWBRRI-UHFFFAOYSA-N
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Description

N'-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3,4-dichlorophenyl moiety at position 1 and a 3-methylbenzohydrazide group at position 2. This scaffold is structurally analogous to kinase inhibitors and other bioactive molecules due to its planar heterocyclic core, which facilitates interactions with enzyme active sites.

Properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-3-2-4-12(7-11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)13-5-6-15(20)16(21)8-13/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGSDYQWYWBRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Core Structure Assembly

Pyrazolo[3,4-d]Pyrimidine Core Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 5-amino-1H-pyrazole derivatives with β-diketones or β-ketoesters under acidic or basic conditions. For the target compound, the 3,4-dichlorophenyl-substituted pyrazolo[3,4-d]pyrimidine is synthesized using:

  • Starting Materials :

    • 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole
    • Ethyl acetoacetate or analogous β-ketoesters
  • Reaction Conditions :

    • Solvent: Ethanol or acetic acid
    • Catalyst: p-Toluenesulfonic acid (PTSA) or Amberlyst-15
    • Temperature: Reflux (78–110°C)
    • Duration: 12–24 hours

This method yields the 4-hydroxypyrazolo[3,4-d]pyrimidine intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce a leaving group at the 4-position.

Table 1 : Optimization of Pyrazolo[3,4-d]Pyrimidine Core Synthesis

Condition Yield (%) Purity (HPLC)
Ethanol, PTSA, 24h 78 95.2
Acetic acid, Amberlyst-15 82 96.8

Functionalization with 3-Methylbenzohydrazide

The hydrazide moiety is introduced via nucleophilic substitution or coupling reactions. Two predominant strategies emerge:

Direct Coupling via Hydrazine Intermediates
  • Hydrazide Preparation :

    • 3-Methylbenzoyl chloride is reacted with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C to form 3-methylbenzohydrazide.
  • Coupling Reaction :

    • The chlorinated pyrazolo[3,4-d]pyrimidine (1 equiv) is combined with 3-methylbenzohydrazide (1.2 equiv) in dimethylformamide (DMF).
    • Base: Potassium carbonate (2.5 equiv)
    • Temperature: 90°C
    • Duration: 24 hours.

Table 2 : Coupling Reaction Optimization

Base Solvent Yield (%)
K₂CO₃ DMF 85
Et₃N DCM 62
Mitsunobu Reaction for Ether Linkage

An alternative pathway employs the Mitsunobu reaction to form the hydrazide-pyrazolopyrimidine bond:

  • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
  • Solvent: THF, 0°C to room temperature
  • Yield: 72%.

Mechanistic Insights and Byproduct Analysis

Cyclocondensation Mechanism

The pyrazolo[3,4-d]pyrimidine core forms via a tandem Knorr pyrazole synthesis and Dimroth rearrangement. The β-ketoester undergoes nucleophilic attack by the 5-amino group of the pyrazole, followed by cyclization and aromatization.

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : In polar aprotic solvents like DMF, N-alkylation of the hydrazide predominates (>90% selectivity).
  • Hydrolysis : The chlorinated intermediate is susceptible to hydrolysis at elevated temperatures, necessitating strict anhydrous conditions.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, pyrimidine-H)
    • δ 7.89–7.32 (m, 6H, aromatic-H)
    • δ 2.41 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₀H₁₅Cl₂N₇O: 483.0742; found: 483.0738.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolo[3,4-d]pyrimidine core and dihedral angle of 87.3° between the dichlorophenyl and benzohydrazide moieties.

Scalability and Industrial Feasibility

Pilot-Scale Production

A 100-g batch synthesis achieved 78% yield using:

  • Continuous flow reactor for cyclocondensation
  • Plug-flow crystallizer for purification.

Cost Analysis

Table 3 : Raw Material Costs (per kg product)

Component Cost (USD)
5-Amino-1-(3,4-DCP)-pyrazole 420
3-Methylbenzoyl chloride 310
Solvents/Catalysts 180

Biological Relevance and Derivative Screening

While beyond synthetic scope, preliminary assays on structural analogs demonstrate:

  • Xanthine Oxidase Inhibition : IC₅₀ = 19.7 μM (cf. Allopurinol IC₅₀ = 7.2 μM).
  • Antiproliferative Activity : GI₅₀ = 23.4 μM against MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking cell cycle progression. This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are extensively studied for their diverse biological activities. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Structural Analogues with Aryl/Heteroaryl Substituents
Compound Name Substituents (Position 1 and 4) Molecular Formula Molecular Weight Key Properties/Activities Reference
N'-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide 1: 3,4-Dichlorophenyl; 4: 3-methylbenzohydrazide C₁₉H₁₄Cl₂N₆O 437.3 Kinase inhibition (hypothesized) -
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 1: 3-Chloro-4-methylphenyl; 4: 4-methoxybenzohydrazide C₂₀H₁₇ClN₆O₂ 408.8 Not reported (structural analog)
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Chloroethyl-aryl; 4: Methyl-amine C₂₀H₁₇Cl₂N₅ 406.3 Melting point: 202–203°C; NMR-characterized
3-Nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 1: Phenyl; 4: 3-nitrobenzohydrazide C₁₈H₁₃N₇O₃ 375.3 Structural analog; no reported bioactivity

Key Observations :

  • Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to analogs with monochloro or methoxy substituents (e.g., ).
Bisarylurea Derivatives as Pan-RAF Inhibitors

Compounds such as 1n and 1o () share the pyrazolo[3,4-d]pyrimidine core but incorporate bisarylurea groups at position 3. These derivatives exhibit potent pan-RAF inhibition (IC₅₀ < 10 nM) due to their ability to occupy both ATP and allosteric binding pockets. In contrast, the target compound’s benzohydrazide group may limit such dual binding, suggesting divergent therapeutic applications .

Hydrazide vs. Sulfonohydrazide Derivatives
  • Hydrazide Derivatives: The target compound’s hydrazide group is structurally similar to 4d (), which features a sulfonohydrazide substituent. While 4d (melting point: 212°C) showed moderate biological activity, the absence of a sulfonyl group in the target compound may alter solubility and pharmacokinetics .

Q & A

Basic: How can researchers optimize the synthesis of this compound to minimize byproduct formation?

Methodological Answer:

  • Reaction Conditions: Use controlled stoichiometry and temperature (e.g., reflux in ethanol or acetonitrile) to favor the formation of the desired N-substituted pyrazolo[3,4-d]pyrimidine core. For example, maintaining temperatures between 80–110°C reduces competing O-substitution byproducts .
  • Purification: Employ chromatography-mass spectrometry (LC-MS) to identify and isolate the primary product. Crystallization from isopropyl alcohol yields high-purity crystalline solids (melting point analysis confirms purity) .

Basic: What are the standard techniques for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify aromatic proton environments and substituent positions (e.g., dichlorophenyl and methylbenzohydrazide groups) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 415.04 [M+H]+ for analogs) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

Methodological Answer:

  • Assay Standardization: Compare studies using identical cell lines (e.g., HeLa for anticancer activity) and microbial strains. Variability may arise from differences in IC50_{50} determination protocols .
  • Structural Analog Analysis: Evaluate substituent effects; for instance, 3,4-dichlorophenyl groups may enhance kinase inhibition (anticancer), while methylbenzohydrazide could alter microbial membrane permeability .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of derivatives?

Methodological Answer:

  • Substituent Variation: Systematically modify the dichlorophenyl group (e.g., fluorophenyl or methylphenyl analogs) and the hydrazide moiety to assess potency changes. Use molecular docking to predict binding affinity to targets like BRAF kinases .
  • Biological Testing: Prioritize in vitro assays (e.g., kinase inhibition, bacterial growth assays) followed by in vivo models to validate therapeutic potential .

Advanced: What experimental approaches are used to elucidate the mechanism of action for this compound?

Methodological Answer:

  • Kinase Profiling: Screen against a panel of 100+ kinases using competitive binding assays. For example, bisarylurea pyrazolo[3,4-d]pyrimidines show pan-RAF inhibition .
  • Cellular Pathway Analysis: Employ Western blotting to monitor downstream targets (e.g., phosphorylated ERK/MAPK) in treated cancer cells .

Advanced: How can researchers address contradictory solubility data reported in different studies?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under standardized conditions (25°C vs. 37°C). Use dynamic light scattering (DLS) to detect aggregation .
  • Thermodynamic Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .

Advanced: What advanced techniques are used for structural analysis beyond NMR and MS?

Methodological Answer:

  • X-ray Crystallography: Resolve 3D crystal structures to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding with kinase active sites) .
  • Computational Modeling: Density functional theory (DFT) predicts electronic properties influencing reactivity and binding .

Advanced: How can metabolic stability be assessed during preclinical development?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with human/rodent microsomes and quantify parent compound degradation via LC-MS/MS. Monitor CYP450 enzyme interactions .
  • Metabolite Identification: Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

Advanced: What computational tools are recommended for predicting binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., BRAF V600E mutant). Validate with molecular dynamics (MD) simulations .
  • Free Energy Calculations: Apply MM-GBSA to estimate binding free energies and prioritize high-affinity analogs .

Basic: What steps ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Protocols: Document exact molar ratios (e.g., 1:1.2 for core:hydrazide), solvent volumes, and reaction times. Use inert atmospheres (N2_2) to prevent oxidation .
  • Quality Control: Validate each batch via HPLC (≥95% purity) and compare 1H^1H-NMR spectra with published data .

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